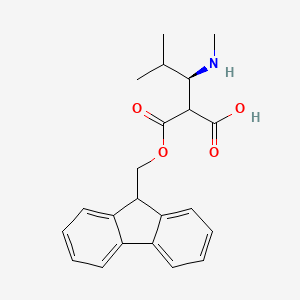![molecular formula C16H23NO B12947079 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-9-phenyl-4-oxa-1-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which can impart unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO3H) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development. The complexity of the chemical synthesis and the need for specific reaction conditions make large-scale production challenging. advancements in catalytic processes and reaction optimization are paving the way for more efficient industrial synthesis .
化学反応の分析
Types of Reactions
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique structural properties.
作用機序
The mechanism of action of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is due to its ability to bind to the protein and disrupt its function, thereby inhibiting the survival of the bacteria . The compound’s unique spirocyclic structure allows it to fit into specific binding sites, making it an effective inhibitor .
類似化合物との比較
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but lacks the methyl and phenyl substituents.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains additional nitrogen atoms in the spirocyclic framework.
Uniqueness
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substituents, which impart unique chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and bioactivity, making it a promising candidate for various applications .
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
2-methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H23NO/c1-13-11-18-12-16(17-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3 |
InChIキー |
VJSLWNZWYMBZHN-UHFFFAOYSA-N |
正規SMILES |
CC1COCC2(N1)CCC(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


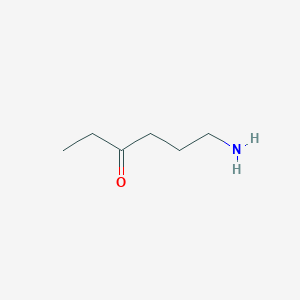
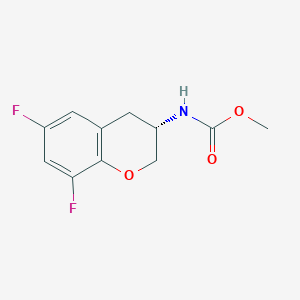
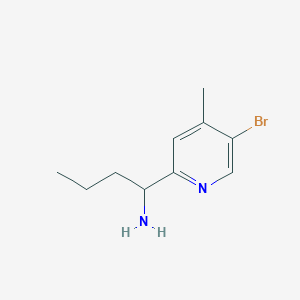
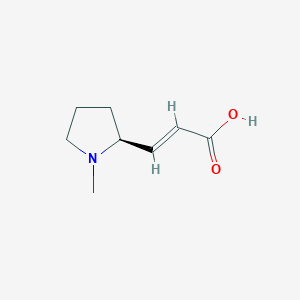


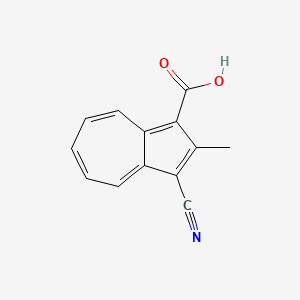
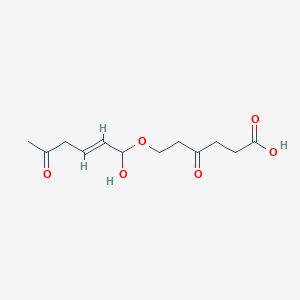

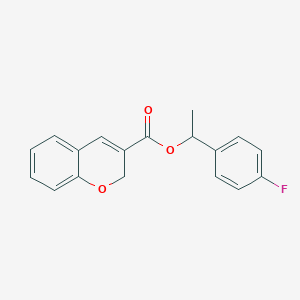
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
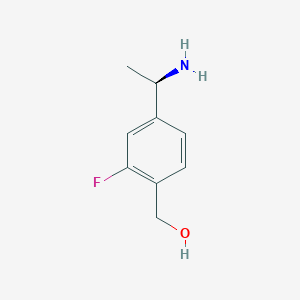
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
